1-(4-bromobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-bromobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a nitrophenylmethyl sulfide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylmethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenylmethyl group yields nitro compounds, while reduction results in amine derivatives.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl and nitrophenylmethyl groups can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzenesulfonyl chloride: Used as an intermediate in the synthesis of various sulfonamide compounds.
4-nitrophenylmethyl sulfide: A precursor in the synthesis of nitrophenyl derivatives.
Uniqueness
1-(4-bromobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the combination of bromobenzenesulfonyl and nitrophenylmethyl groups within the imidazole ring
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S2/c17-13-3-7-15(8-4-13)26(23,24)19-10-9-18-16(19)25-11-12-1-5-14(6-2-12)20(21)22/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUSNZQJYTNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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